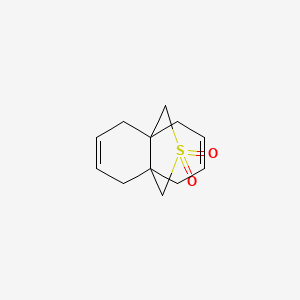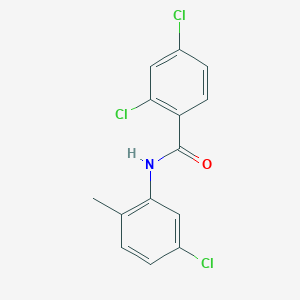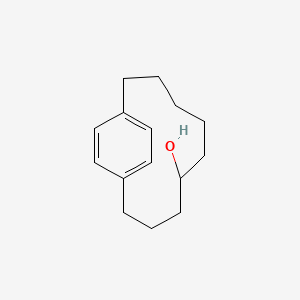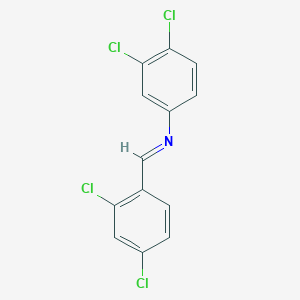
3,4-Dichloro-N-(2,4-dichlorobenzylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-N-(2,4-dichlorobenzylidene)aniline is a chemical compound with the molecular formula C13H7Cl4N and a molecular weight of 319.019 g/mol . It is an aromatic compound characterized by the presence of multiple chlorine atoms attached to the benzene ring and an imine group (C=N) linking the two aromatic rings. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(2,4-dichlorobenzylidene)aniline typically involves the condensation reaction between 3,4-dichloroaniline and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-N-(2,4-dichlorobenzylidene)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The imine group (C=N) can be reduced to an amine group (C-NH) using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3,4-Dichloro-N-(2,4-dichlorobenzyl)aniline.
Oxidation: Corresponding quinones or other oxidized products.
Applications De Recherche Scientifique
3,4-Dichloro-N-(2,4-dichlorobenzylidene)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-N-(2,4-dichlorobenzylidene)aniline involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with cellular proteins and enzymes, potentially inhibiting their function. The presence of multiple chlorine atoms enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-N-(3,4-dichlorobenzylidene)aniline
- 2,3-Dichloro-N-(3,4-dichlorobenzylidene)aniline
- 2,5-Dichloro-N-(3,4-dichlorobenzylidene)aniline
- 4-Chloro-N-(3,4-dichlorobenzylidene)aniline
Uniqueness
3,4-Dichloro-N-(2,4-dichlorobenzylidene)aniline is unique due to the specific positioning of chlorine atoms on the benzene rings, which influences its chemical reactivity and biological activity. The presence of the imine group also contributes to its distinct properties compared to other similar compounds .
Propriétés
Numéro CAS |
14632-39-4 |
|---|---|
Formule moléculaire |
C13H7Cl4N |
Poids moléculaire |
319.0 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H7Cl4N/c14-9-2-1-8(12(16)5-9)7-18-10-3-4-11(15)13(17)6-10/h1-7H |
Clé InChI |
FXKFFDUAJPCTKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=CC2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



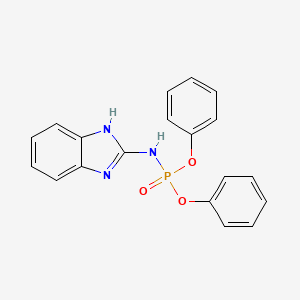

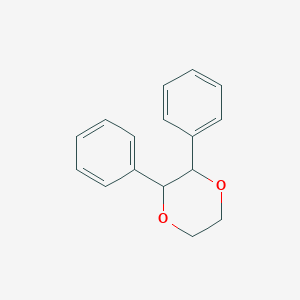

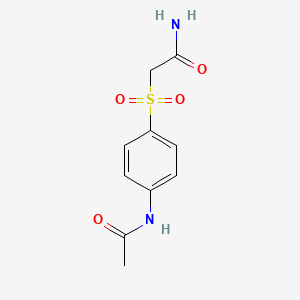


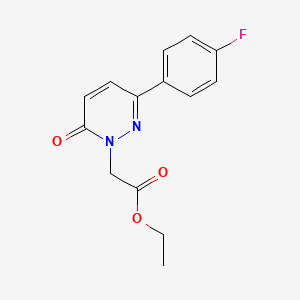
![N-(4-{[(4-chlorophenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B11957132.png)

